![molecular formula C14H13NO5S2 B2539716 Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1708268-18-1](/img/structure/B2539716.png)

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

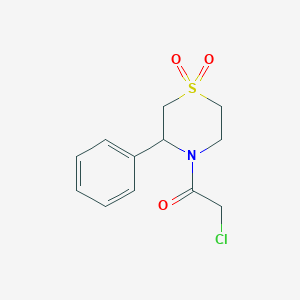

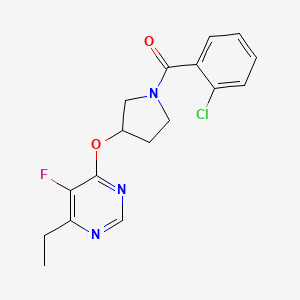

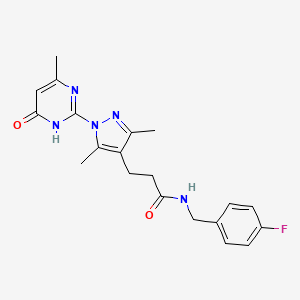

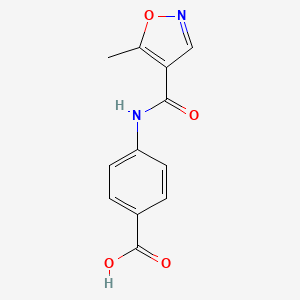

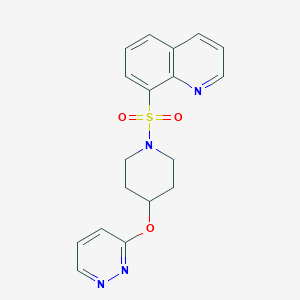

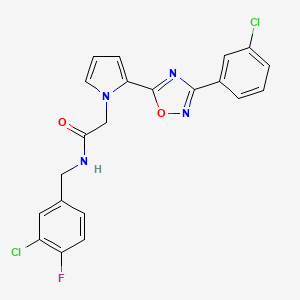

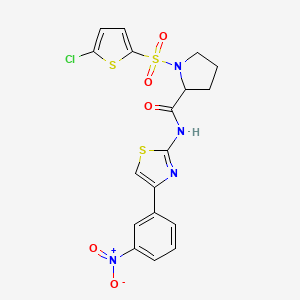

“Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H13NO5S2. Thiophene derivatives, such as this compound, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science, playing a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound has a phenylsulfonyl acetyl amino group attached to the thiophene ring.Scientific Research Applications

Genotoxic and Carcinogenic Potentials of Thiophene Derivatives

Thiophene derivatives, including precursors like methyl 3-amino-4-methylthiophene-2-carboxylate, have been studied for their potential toxic effects in humans, particularly concerning genotoxic, mutagenic, and carcinogenic risks. The assessment involves in vitro methodologies such as the Ames test and the Comet assay to evaluate DNA damage, alongside the Syrian Hamster Embryo cell transformation assay to assess carcinogenic potential. Despite these concerns, studies suggest that at tested doses, thiophene derivatives did not show significant genotoxic or mutagenic effects in the Ames tests, and DNA damage was observed only at high concentrations in the Comet assay. This highlights the nuanced nature of thiophene derivatives' biological interactions and the importance of thorough evaluation within regulatory frameworks like the European REACH legislation (Lepailleur et al., 2014).

Synthesis Routes and Chemical Transformations

The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates has been described, showcasing the chemical versatility of thiophene derivatives. These compounds are synthesized through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation processes. This synthesis route highlights the potential of thiophene derivatives in chemical synthesis, providing a pathway to a variety of structurally diverse compounds, although challenges remain in certain acylation reactions (Stephens, Price, & Sowell, 1999).

Structural and Molecular Insights

The study of ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate provides insight into the molecular structure of thiophene derivatives, revealing the spatial arrangement and potential for intramolecular interactions such as hydrogen bonding. These structural insights are crucial for understanding the reactivity and potential applications of thiophene derivatives in various fields, including pharmaceuticals and materials science (Mabkhot et al., 2013).

Biological Activities and Applications

The exploration of thiophene derivatives extends into biological activities, with studies revealing their potential as antimicrobial agents. For example, compounds derived from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate have shown promising antibacterial and antifungal properties, underscoring the potential of thiophene derivatives in developing new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel compounds with effective antimicrobial activities (Faty, Hussein, & Youssef, 2010).

Mechanism of Action

Target of Action

Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compoundSimilar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its solubility in some organic solvents like chloroform and dichloromethane , may influence its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound is a colorless or light yellow liquid , and its properties may be influenced by factors such as temperature, pH, and the presence of other substances.

properties

IUPAC Name |

methyl 3-[[2-(benzenesulfonyl)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S2/c1-20-14(17)13-11(7-8-21-13)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHANWHKAZBZLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539633.png)

![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)

![1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B2539641.png)

![(5-Bromopyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2539644.png)

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2539646.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2539649.png)

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539655.png)